![molecular formula C21H13F3N2O3 B2485911 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 851411-18-2](/img/structure/B2485911.png)
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide
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Description
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a key role in B-cell receptor signaling, and its inhibition has shown promise in the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives
This compound is used in the efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives under catalyst-free conditions . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .
Biological Activities
The chromenopyridine nucleus, which is a part of this compound, has a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer activities.
Construction of Nitrogen-Containing Heterocyclic Compounds
This compound is used in the development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs . Multicomponent reactions (MCRs) are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness .
Antihistaminic and Anaphylactic Compounds
7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine, a derivative of this compound, is known to show antihistaminic and anaphylactic compounds . It maintains potential anti-inflammatory compounds .
Synthesis of 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
This compound is used in the one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture to provide 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile in good yield .
Antimicrobial Activity
Some derivatives of this compound showed excellent activity against gram-positive bacteria B. subtilis and S. aureus as compared to ampicillin .
properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c1-11-9-16(26-19(27)12-5-4-6-13(10-12)21(22,23)24)25-18-14-7-2-3-8-15(14)29-20(28)17(11)18/h2-10H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLYLSLAVYPHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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